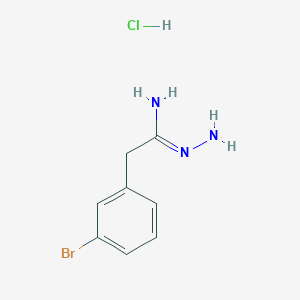![molecular formula C10H10N4O2 B1430710 methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate CAS No. 1803605-61-9](/img/structure/B1430710.png)
methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate
Vue d'ensemble
Description
“Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate” is a chemical compound with the CAS Number: 1803605-61-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is methyl 2-(4-(1H-tetrazol-1-yl)phenyl)acetate .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound is shipped at normal temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate has been reported as a major product from the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate. This reaction yielded three isomeric products, highlighting the chemical's reactivity and potential for derivative synthesis (S. Lee, J. Ryu, & Junseong Lee, 2017).
A comprehensive study on the crystal structure of azilsartan methyl ester, which is closely related to the compound of interest, provides insights into the molecular configuration and the effects of substituents on its structural properties. This work sheds light on the structural complexity and potential for interaction with biological molecules (Zhengyi Li et al., 2015).
Applications in Scientific Research
Tetrazole derivatives, including compounds structurally related to methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate, have been investigated for their potential as cholinesterase inhibitors, a property that could be significant in treating diseases such as Alzheimer's. The study found that compounds with electron-donating substituents showed the highest anticholinesterase activity (Usama Abu Mohsen et al., 2014).
Another research focus has been on the synthesis and evaluation of 1,3,4 oxadiazole derivatives containing the indole moiety bearing-tetrazole for their antimicrobial activity. Such studies are crucial for developing new antimicrobial agents in response to growing antibiotic resistance (S. Muralikrishna et al., 2014).
The compound and its derivatives have also been studied for their fungicidal activity, with novel 1-aryl-3-oxypyrazoles containing a Z-Configuration Methyl 2-(Methoxyimino) Acetate Moiety showing moderate activity against Rhizoctonia solani, a significant plant pathogen. This indicates potential agricultural applications (Yuanyuan Liu et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPARRTUENUTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



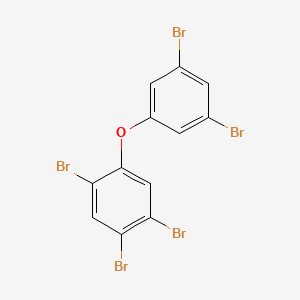
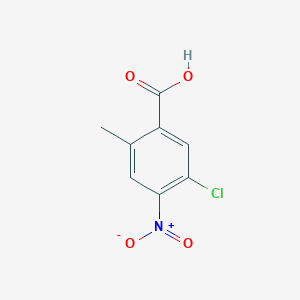
![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
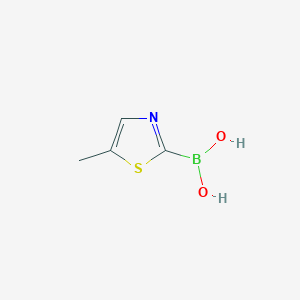
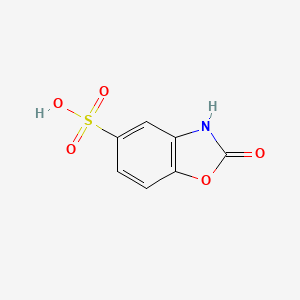
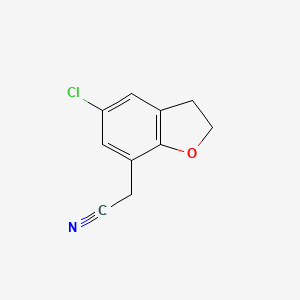
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)
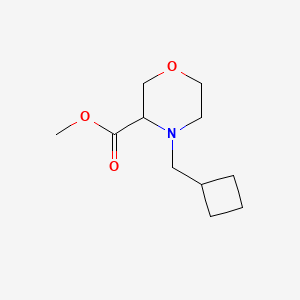
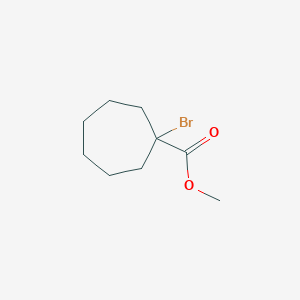
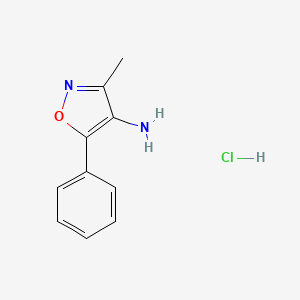
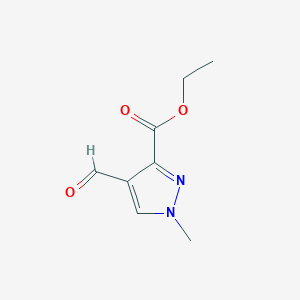
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate](/img/structure/B1430646.png)
